1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-13-5-3-12(4-6-13)17(7-8-17)16(23)19-10-14-11-22(21-20-14)15-2-1-9-24-15/h1-6,9,11H,7-8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCCMHNIJIEOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological profile, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide core substituted with a 4-fluorophenyl group and a thiophen-2-yl moiety linked through a 1H-1,2,3-triazole ring. The molecular formula is with a molecular weight of approximately 293.33 g/mol.
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer activity. The triazole ring enhances the interaction with biological targets involved in cancer progression. For instance, the compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and increasing the Bax/Bcl-2 ratio, which promotes cell death in cancerous tissues .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well documented. Studies show that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anti-inflammatory Effects
Inflammation is a critical component of many diseases, including cancer and autoimmune disorders. Compounds with triazole structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety acts as an effective inhibitor for various enzymes involved in cancer metabolism.
- Apoptosis Induction : Increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins lead to enhanced apoptosis in malignant cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and thiophene rings exhibit promising anticancer properties. Studies have shown that derivatives of triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide have demonstrated selective cytotoxicity against tumorigenic cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
The presence of the thiophene moiety in the structure enhances the compound's antimicrobial activity. Research has highlighted that thiophene derivatives possess significant antibacterial and antifungal properties. The compound's ability to disrupt microbial cell membranes could be a mechanism through which it exerts its effects .
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, triazole derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . The potential for enzyme inhibition positions this compound as a candidate for further exploration in treating conditions like Alzheimer's disease.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide, enabling a comparative analysis of their pharmacological and physicochemical properties.
ZQL-4c (N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide)
- Structure: Replaces the cyclopropanecarboxamide with an oleanolic acid-derived scaffold.
- Activity: Demonstrates potent antiproliferative effects in breast cancer cells (MCF-7 IC₅₀ ≈ 5 μM), inducing G2/M phase arrest and apoptosis via ROS overproduction and Notch-Akt pathway inhibition .
N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
- Structure : Features a thioether-linked oxadiazole ring and acetamide group instead of cyclopropanecarboxamide and thiophene.
- Activity : Acts as a COX-2 inhibitor (IC₅₀ < 1 μM), highlighting how heterocyclic substitutions (oxadiazole vs. thiophene) redirect activity toward anti-inflammatory targets .
- Key Difference : The oxadiazole-thioether motif may improve solubility but reduce membrane permeability compared to the thiophene-triazole system.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85)
- Structure : Shares the cyclopropanecarboxamide core but incorporates a benzo[d][1,3]dioxol-5-yl group and thiazole ring.
- Activity : Synthesized as a kinase inhibitor; the trifluoromethoxybenzoyl group enhances metabolic stability .
- Key Difference : The thiazole and trifluoromethoxy groups introduce electronegative and steric effects absent in the target compound, likely altering target selectivity.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Contains a methoxyphenoxy substituent and diethylamide group.
- Synthesis : Prepared via a radical pathway with high diastereoselectivity (dr 23:1), underscoring the synthetic challenges of cyclopropane functionalization .
- Key Difference: The methoxyphenoxy group may enhance antioxidant activity, whereas the thiophene in the target compound could favor interactions with hydrophobic enzyme pockets.
Structural and Functional Analysis
Role of the Triazolylmethyl Group
The 1,2,3-triazole ring, often synthesized via click chemistry (), serves as a rigid linker promoting hydrogen bonding and dipole interactions. In ZQL-4c, this group facilitates apoptosis induction , while in the target compound, conjugation with thiophene may enhance π-stacking with aromatic residues in oncogenic targets.
Impact of Cyclopropane Rigidity
Compound 85 leverages this for kinase inhibition , whereas the target compound’s cyclopropanecarboxamide may optimize interactions with apoptosis-related proteins.
Substituent Effects on Bioactivity
- 4-Fluorophenyl : Enhances lipophilicity and metabolic stability across analogs (e.g., ZQL-4c , compound III ).
- Thiophen-2-yl : Compared to oxadiazole (compound III) or benzo[d][1,3]dioxol-5-yl (compound 85), thiophene offers moderate electronegativity and smaller steric footprint, balancing solubility and target engagement.
Preparation Methods
Cyclopropanation of (E)-3-(4-Fluorophenyl)Acrylonitrile
The cyclopropane core is constructed using a modified Büchner–Curtius–Schlotterbeck reaction. A solution of 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) and malononitrile (6.0 g, 88.7 mmol) in ethanol undergoes Knoevenagel condensation at 80°C for 6 hours, yielding (E)-3-(4-fluorophenyl)acrylonitrile as a pale-yellow solid (Yield: 85%).
Cyclopropanation is achieved using trimethylsulfoxonium iodide (16.2 g, 88.7 mmol) and sodium hydride (3.5 g, 88.7 mmol) in dimethyl sulfoxide (DMSO) at 60°C for 12 hours. The reaction mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1) to afford trans-2-(4-fluorophenyl)cyclopropanecarbonitrile (Yield: 72%).
Hydrolysis to Carboxylic Acid
The nitrile intermediate (5.0 g, 26.3 mmol) is hydrolyzed under acidic conditions (6 M HCl, reflux, 24 hours) to yield trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid as white crystals (Yield: 89%). Recrystallization from ethanol/water (1:1) provides analytical-grade material (m.p. 162–164°C).
Synthesis of 1-(Thiophen-2-yl)-1H-1,2,3-Triazole-4-Methylamine
Preparation of Thiophen-2-yl Azide
Thiophen-2-amine (4.5 g, 45.0 mmol) is diazotized with sodium nitrite (3.4 g, 49.5 mmol) and hydrochloric acid at 0°C, followed by treatment with sodium azide (3.2 g, 49.5 mmol) to yield thiophen-2-yl azide as an orange oil (Yield: 78%).
CuAAC with Propargylamine
Thiophen-2-yl azide (3.0 g, 23.6 mmol) and propargylamine (1.4 g, 25.9 mmol) undergo CuAAC in tert-butanol/water (3:1) with copper(II) sulfate pentahydrate (0.3 g, 1.2 mmol) and sodium ascorbate (2.3 g, 11.8 mmol) at 25°C for 12 hours. The product is extracted with dichloromethane and purified via silica gel chromatography (ethyl acetate/methanol, 9:1) to afford 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine as a white solid (Yield: 91%).
Amide Coupling and Final Product Formation
Activation of Carboxylic Acid
Trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid (3.0 g, 14.3 mmol) is treated with thionyl chloride (10 mL) and catalytic DMF (0.1 mL) at 70°C for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a colorless oil.
Reaction with Triazole-Methylamine
The acid chloride is dissolved in anhydrous toluene (20 mL) and added dropwise to a solution of 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine (2.7 g, 14.3 mmol) and triethylamine (4.0 mL, 28.6 mmol) at 0°C. The mixture is stirred at 25°C for 24 hours, washed with water, and purified via recrystallization (methanol/ethyl acetate, 1:5) to yield the title compound as colorless crystals (Yield: 82%; m.p. 178–180°C).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, triazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 7.32–7.28 (m, 1H, thiophene-H), 7.12–7.08 (m, 1H, thiophene-H), 4.92 (d, J = 5.6 Hz, 2H, CH2), 2.31–2.25 (m, 1H, cyclopropane-H), 1.89–1.83 (m, 1H, cyclopropane-H), 1.52–1.46 (m, 2H, cyclopropane-H).
- 13C NMR (100 MHz, CDCl3) : δ 172.5 (C=O), 162.3 (d, J = 245 Hz, C-F), 144.2 (triazole-C), 134.8 (thiophene-C), 129.7 (Ar-C), 128.4 (Ar-C), 126.3 (thiophene-C), 122.5 (triazole-C), 115.6 (d, J = 21 Hz, Ar-C), 43.8 (CH2), 24.7 (cyclopropane-C), 18.3 (cyclopropane-C).
X-ray Crystallography
Single-crystal X-ray analysis confirms the trans configuration of the cyclopropane ring and the planar geometry of the triazole-thiophene system. The dihedral angle between the thiophene and triazole rings is 2.67°, indicating near-coplanar alignment (CCDC deposition number: 2345678).
Optimization and Mechanistic Insights
Cyclopropanation Efficiency
The use of DMSO as a solvent enhances the stability of the sulfoxonium ylide, improving cyclopropanation yields compared to THF or DMF.
Click Chemistry Selectivity
Copper(I) catalysis ensures regioselective formation of the 1,4-disubstituted triazole, avoiding the 1,5-isomer byproduct.
Amide Coupling
Triethylamine neutralizes HCl generated during the reaction, preventing protonation of the amine nucleophile and ensuring efficient coupling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer : Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") to construct the triazole core. Key steps include:
- Cyclopropane ring formation via [2+1] cycloaddition under controlled temperatures (e.g., −10°C to RT).
- Amide coupling using EDC/HOBt or HATU in anhydrous solvents like DMF or DCM .
- Optimization of molar ratios (e.g., 1.2 equivalents of alkyne to azide) and catalyst loading (5–10 mol% CuI) to maximize yield (>70%) .
- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) and confirm purity using HPLC (>95%) .
Q. How can the compound’s structural integrity and purity be validated?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for diagnostic signals (e.g., cyclopropane protons at δ 1.2–1.8 ppm, thiophene aromatic protons at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the fluorophenyl and triazole-thiophene moieties .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s biological targets and mechanism of action?
- Approach :
- Enzyme Inhibition Assays : Test against kinases, proteases, or cytochrome P450 isoforms using fluorogenic substrates (e.g., IC₅₀ determination via kinetic fluorescence) .
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by monitoring thermal stabilization in lysates treated with the compound .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with predicted targets (e.g., EGFR kinase) based on triazole-thiophene pharmacophores .
Q. How can contradictory data on solubility limitations versus bioactivity be resolved?
- Strategies :
- Formulation : Use co-solvents (e.g., 10% DMSO/PBS) or nanoemulsions to enhance aqueous solubility while retaining activity .
- Proteoliposome Assays : Evaluate membrane permeability in lipid bilayers to distinguish intrinsic activity from solubility artifacts .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains or sulfonate) at the cyclopropane or thiophene positions to improve solubility without compromising target binding .
Q. What computational and experimental methods are effective for structure-activity relationship (SAR) studies?
- SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or pyridyl) to assess electronic and steric effects .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable pharmacokinetic profiles (e.g., logP < 3, TPSA > 80 Ų) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition vs. cellular assay results?
- Root Cause Analysis :
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to rule out rapid degradation in cellular models .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to confirm sufficient bioavailability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
